tert-Butyl 6-hydroxy-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 6-hydroxy-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate: is a synthetic organic compound with the molecular formula C11H19NO3 It is characterized by a spirocyclic structure, which includes a nitrogen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-hydroxy-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate typically involves multiple steps:
Starting Materials: The synthesis begins with readily available starting materials such as tert-butyl acetoacetate and 1,3-diaminopropane.
Cyclization: The key step involves the cyclization of these starting materials to form the spirocyclic core. This is usually achieved through a condensation reaction under acidic or basic conditions.
Hydroxylation: Introduction of the hydroxyl group at the 6-position can be accomplished using selective oxidation reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials and reagents.
Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and minimize by-products.
Automated Purification Systems: Using automated systems for purification to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-hydroxy-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the spirocyclic ring or the functional groups attached to it.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of esters, amides, or other substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 6-hydroxy-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology
In biological research, this compound can be used to study the effects of spirocyclic structures on biological systems. It may serve as a model compound for investigating the interactions of spirocyclic molecules with biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its structural features may be leveraged to design new drugs with improved efficacy and selectivity.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 6-hydroxy-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets. The hydroxyl and tert-butyl ester groups play crucial roles in its binding affinity and specificity. The spirocyclic structure may influence the compound’s ability to interact with enzymes or receptors, thereby modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate: Similar in structure but lacks the methyl group at the 6-position.
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate: Contains a ketone group instead of a hydroxyl group.
tert-Butyl 6-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate: Features a hydroxymethyl group instead of a hydroxyl group.
Uniqueness
tert-Butyl 6-hydroxy-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate is unique due to the presence of both a hydroxyl and a methyl group at the 6-position, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
This detailed overview provides a comprehensive understanding of tert-Butyl 6-hydroxy-6-methyl-2-azaspiro[33]heptane-2-carboxylate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
tert-butyl 6-hydroxy-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-10(2,3)16-9(14)13-7-12(8-13)5-11(4,15)6-12/h15H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZOXAILTCLFEJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(C1)CN(C2)C(=O)OC(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.